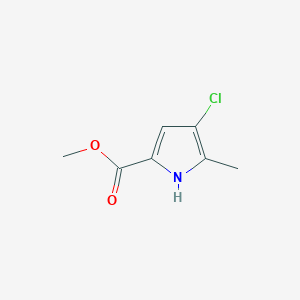

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-4-5(8)3-6(9-4)7(10)11-2/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGMWIYMIIXKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233607 | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203207-19-6 | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203207-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Methyl 4 Chloro 5 Methyl 1h Pyrrole 2 Carboxylate

Reactivity at the Pyrrole (B145914) Core

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions in Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate are significantly modulated by the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles, typically occurring at the C2 or C5 positions where the intermediate carbocation is most stabilized by resonance. onlineorganicchemistrytutor.compearson.comquora.com In the case of this compound, both the C2 and C5 positions are occupied. Consequently, any further electrophilic substitution must occur at the C3 position, the only available site on the pyrrole ring.

The directing effects of the existing substituents play a crucial role in determining the feasibility of substitution at the C3 position. The methyl group at C5 is an activating, ortho-, para-director, while the chloro group at C4 and the methyl carboxylate at C2 are deactivating groups. The electron-withdrawing nature of the ester and the inductive effect of the chlorine atom decrease the electron density of the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted pyrrole. pearson.com Therefore, electrophilic substitution at the C3 position is expected to be challenging and likely require forcing conditions.

| Substituent | Position | Electronic Effect | Influence on C3 Reactivity |

|---|---|---|---|

| -COOCH₃ (Methyl carboxylate) | C2 | Electron-withdrawing (deactivating) | Decreases reactivity |

| -Cl (Chloro) | C4 | Electron-withdrawing (inductive, deactivating) | Decreases reactivity |

| -CH₃ (Methyl) | C5 | Electron-donating (activating) | Increases reactivity |

Nucleophilic Substitution Reactions on Halogenated Pyrroles

While π-rich heterocycles like pyrrole are generally resistant to nucleophilic aromatic substitution, the presence of electron-withdrawing groups can facilitate such reactions by stabilizing the intermediate Meisenheimer complex. For halogenated pyrroles, the displacement of the halide ion by a nucleophile is a possible transformation pathway. In this compound, the C4-chloro group can potentially be substituted by strong nucleophiles.

Research on analogous compounds, such as Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate, indicates that the halogen atoms can be replaced through nucleophilic substitution reactions. Common reagents for these transformations include alkoxides like sodium methoxide (B1231860) or potassium tert-butoxide, which can displace the chloride to form the corresponding ether.

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| CH₃O⁻ (Methoxide) | Methyl 4-methoxy-5-methyl-1H-pyrrole-2-carboxylate | Sodium methoxide in a polar aprotic solvent (e.g., DMF, DMSO) |

| R₂NH (Secondary Amine) | Methyl 4-(dialkylamino)-5-methyl-1H-pyrrole-2-carboxylate | Heating with excess amine, potentially with a catalyst |

Directed Ortho Metalation and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.

For this compound, two primary sites are susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi): the acidic N-H proton and the C3-H bond. The N-H proton of the pyrrole ring is the most acidic proton and will be abstracted first to form a lithium pyrrolide salt. Following N-lithiation, a second equivalent of a strong base could potentially deprotonate the C3 position. This C3-lithiation would be directed by the methyl carboxylate group at the C2 position, which can act as a DMG. The resulting dilithiated intermediate could then be trapped with various electrophiles to introduce a new substituent at the C3 position.

Reactions Involving the Carboxylate Functionality

The methyl carboxylate group at the C2 position is a versatile functional handle that can undergo a range of transformations common to esters.

Hydrolysis and Carboxylic Acid Derivatization

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more common and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.comjocpr.com The product of this reaction is 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid. This carboxylic acid serves as a key intermediate for further derivatization, such as the formation of amides, acid chlorides, or other esters.

| Reagents | Solvent | Temperature | Product |

|---|---|---|---|

| NaOH (aq) | Ethanol/Water | Reflux | 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |

| LiOH (aq) | Water or THF/Water | Room Temperature to Reflux | 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. youtube.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. Two equivalents of hydride are required; the first results in a nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced in a second step to the primary alcohol. youtube.com This process converts this compound into (4-chloro-5-methyl-1H-pyrrol-2-yl)methanol.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to Room Temperature, followed by aqueous workup | (4-chloro-5-methyl-1H-pyrrol-2-yl)methanol |

Transformations of the Methyl Substituent

The methyl group at the C5 position of the pyrrole ring, while generally less reactive than the ring itself, can undergo several transformations, primarily through free-radical pathways or oxidation.

One potential transformation is free-radical halogenation . The methyl group on a pyrrole ring can be susceptible to halogenation under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This type of reaction is highly selective for the weakest C-H bond, which in this case would be the benzylic-like C-H bonds of the methyl group. pearson.com The resulting halomethyl derivative can then serve as a precursor for further functionalization, such as nucleophilic substitution or conversion to an aldehyde or carboxylic acid.

Another possible transformation is oxidation . While direct oxidation of the methyl group can be challenging without affecting the electron-rich pyrrole ring, specific oxidizing agents may achieve this conversion. For instance, under controlled conditions, it might be possible to oxidize the methyl group to a formyl group (an aldehyde) or a carboxylic acid. The conversion of a methyl group to a carboxylic acid on a pyrrole ring has been documented in the synthesis of pyrrole-2-carboxylic acid derivatives. chemicalbook.comresearchgate.netnih.govwikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C4 position of this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound. organic-synthesis.comnih.gov In the case of this compound, the chloro group can be coupled with a variety of aryl or vinyl boronic acids or their esters.

A typical reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base can be crucial for the success of the reaction, especially with a potentially less reactive chloro substituent compared to bromo or iodo derivatives. mit.eduacs.org It has been noted in studies with similar 4-bromopyrrole-2-carboxylates that protection of the pyrrole nitrogen, for example with a Boc group, can be crucial to suppress side reactions like dehalogenation. nih.gov

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 78 |

This is a representative table based on typical conditions for Suzuki-Miyaura couplings of similar substrates and does not represent experimentally verified results for the title compound.

Besides the Suzuki-Miyaura coupling, the chloro substituent on the pyrrole ring can participate in other palladium-catalyzed reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of various alkenyl groups at the C4 position of the pyrrole ring. The reaction is typically catalyzed by a palladium(0) species and requires a base. sioc-journal.cnrsc.org Intramolecular Heck reactions of pyrrole derivatives have also been reported, leading to the formation of fused ring systems. nih.govacs.orgresearchgate.netchim.it

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, would introduce an alkynyl substituent at the C4 position, which can be a valuable functional group for further transformations. nih.govrsc.org

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. semanticscholar.orgacs.orgresearchgate.netrsc.orgdntb.gov.ua If a suitable nucleophile were tethered to the pyrrole nitrogen, an intramolecular copper-catalyzed N-arylation could lead to the formation of a new heterocyclic ring fused to the pyrrole. This type of reaction is a powerful strategy for the synthesis of complex polycyclic aromatic systems.

Rearrangement Reactions and Cascade Processes

Substituted pyrroles can undergo various rearrangement and cascade reactions, often triggered by acid, base, or transition metals, leading to the formation of more complex structures.

Rearrangement Reactions: Under acidic conditions, substituted pyrroles can be susceptible to rearrangement. For instance, acid-catalyzed rearrangement of furyl-tethered oximes has been shown to produce functionalized pyrroles. urfu.ru While specific rearrangements for this compound are not extensively documented, the presence of multiple functional groups suggests the potential for intramolecular transformations under specific conditions. Thermal rearrangements of substituted 2H-pyrroles have also been observed. acs.org

Cascade Processes: The functional groups on this compound make it a suitable starting material for cascade reactions. A cascade reaction involves two or more sequential reactions where the product of the first reaction is the substrate for the next, all occurring in a single pot. For example, a sequence initiated by a cross-coupling reaction at the chloro position could be followed by an intramolecular cyclization involving one of the other substituents. Palladium-catalyzed cascade reactions have been utilized to synthesize substituted pyrroles and other heterocyclic systems. nih.govnih.govbohrium.comresearchgate.net For instance, a Narasaka–Heck/C–H activation/[4 + 2] annulation cascade has been developed for the synthesis of spirocyclic pyrrolines. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 5 Methyl 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Published experimental data for the ¹H NMR, ¹³C NMR, and various two-dimensional NMR analyses (COSY, HMQC, HMBC) specific to Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate are not available. This information is crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

Proton (¹H) NMR Studies

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the pyrrole (B145914) ring proton, the methyl protons, and the methoxy (B1213986) protons of the title compound have not been reported.

Carbon-13 (¹³C) NMR Investigations

A reported ¹³C NMR spectrum detailing the chemical shifts for the carbonyl carbon, the four pyrrole ring carbons, the methyl carbon, and the methoxy carbon is not present in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no published 2D NMR studies for this compound. Such analyses would be essential to definitively establish correlations between protons (COSY) and between protons and carbons (HMQC/HSQC for direct bonds, HMBC for long-range couplings), thereby confirming the precise isomeric structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Experimentally recorded Infrared (IR) and Raman spectra for this compound could not be found. This data would typically provide valuable information on characteristic vibrational frequencies, such as the N-H stretch, C-H stretches, the ester carbonyl (C=O) stretch, and C-Cl bond vibrations, which serve as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data has been published for this compound. HRMS analysis is necessary to determine the exact mass of the molecular ion, which in turn confirms the elemental formula (C₇H₈ClNO₂) and rules out other potential compositions.

X-ray Crystallography for Solid-State Structural Elucidation

A single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive data on its solid-state conformation, including crystal system, space group, unit cell dimensions, bond lengths, and bond angles, is unavailable.

Bond Lengths and Angles Analysis

Direct experimental data on the bond lengths and angles for this compound are not available. However, analysis of related pyrrole structures characterized by X-ray crystallography provides a basis for expected values. For instance, in methyl 1H-pyrrole-2-carboxylate, the molecule is nearly planar. nih.gov The bond lengths within the pyrrole ring are expected to exhibit partial double-bond character due to the delocalization of π-electrons.

It is anticipated that the C-Cl bond at the C4 position would be a typical length for a chlorine atom attached to an sp²-hybridized carbon. The C-C and C-N bonds within the pyrrole ring will likely have lengths intermediate between single and double bonds. The ester group's geometry (C-C(=O)O-C) will adopt a planar conformation to maximize resonance stabilization. The bond angles within the five-membered pyrrole ring are expected to be close to the ideal 108° for a regular pentagon, with some distortion due to the different atoms and substituent groups.

Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures.

| Bond/Angle | Predicted Value |

|---|---|

| C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å |

| C-Cl | ~1.72 Å |

| C-N (ring) | ~1.37 Å |

| C-C (ring) | ~1.38 - 1.42 Å |

| N-H | ~1.01 Å |

| C-C-C (ring angle) | ~107-109° |

| C-N-C (ring angle) | ~108-110° |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is likely to be influenced by the orientation of the methyl ester group relative to the pyrrole ring. Studies on similar 2-substituted pyrrole compounds have shown a preference for an s-cis conformation, where the carbonyl oxygen of the ester group is oriented towards the nitrogen atom of the pyrrole ring. mdpi.com This conformation is often stabilized by intramolecular interactions.

The pyrrole ring itself is expected to be essentially planar. The substituents, the chloro and methyl groups at positions 4 and 5 respectively, and the methyl carboxylate group at position 2, will lie in or very close to the plane of the pyrrole ring to minimize steric hindrance and maintain electronic conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the N-H group of the pyrrole ring acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor. This interaction typically leads to the formation of chains or dimers in the crystal lattice. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, these methods would provide deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT studies on this compound would typically involve calculations using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. mdpi.com Such studies on related substituted pyrroles have been used to understand molecular properties and predict their suitability as components for specific applications, like biosensors. Although specific DFT data for the title compound are not published, this methodology remains the standard for such investigations.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would be used to calculate the electronic energy and wavefunction of this compound with high accuracy. These calculations are crucial for obtaining precise electronic properties, such as ionization potentials and electron affinities, and for benchmarking results from less computationally expensive methods like DFT. However, specific ab initio studies detailing the electronic structure of this compound have not been found in the literature.

Analysis of Molecular Geometry and Electronic Properties

Computational studies would provide a detailed picture of the three-dimensional structure of this compound. Geometry optimization using methods like DFT would yield precise bond lengths, bond angles, and dihedral angles. For comparison, crystal structure data of related compounds, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, show that the non-hydrogen atoms of the pyrrole (B145914) system are nearly planar. nih.gov

Electronic properties that would be calculated include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. While these analyses are standard, specific calculated values for this compound are not available.

Aromaticity Indices and Characterization of the Pyrrole Ring

The aromaticity of the pyrrole ring in this compound would be quantified using various computed indices. These indices provide a measure of the cyclic delocalization of π-electrons, which is a key feature of aromatic compounds.

Commonly calculated indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. Large negative NICS values (e.g., -10 ppm for benzene) are indicative of strong aromatic character. mdpi.com

Para-Delocalization Index (PDI): This index is based on electron sharing between para-related atoms in the ring. mdpi.com

FLU (Aromatic Fluctuation Index): This index measures the fluctuation of electron delocalization around the ring. mdpi.com

While these indices are routinely calculated for aromatic and heteroaromatic systems, published values specifically for this compound could not be located.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies would be used to map out the entire reaction pathway. This involves:

Identifying and optimizing the structures of reactants, intermediates, and products.

Locating the transition state (TS) structure for each elementary step.

Calculating the activation energies (the energy barrier from reactant to TS) and reaction energies.

These calculations, often performed using DFT, would provide a detailed, step-by-step understanding of the reaction, explaining regioselectivity and stereoselectivity. mdpi.com Despite the synthesis of this compound and its analogs being reported, detailed computational studies of the reaction mechanisms and transition states are not present in the surveyed literature. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of the rotatable methyl carboxylate group (–COOCH₃) suggests that this compound can exist in different conformations. Conformational analysis involves systematically studying the energy of the molecule as a function of its dihedral angles.

A potential energy surface (PES) scan would be performed by rotating the key bonds, particularly the C2-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. This analysis, typically carried out with DFT methods, would identify the low-energy conformers (stable structures) and the energy barriers to rotation between them. nih.gov Similar studies on related heterocyclic carboxylates have identified stable conformers and quantified their relative energies. mdpi.com However, a specific conformational analysis and PES for this compound has not been published.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The primary intermolecular interactions anticipated for this compound include hydrogen bonding and π-π stacking. The pyrrole ring contains an N-H group, which can act as a hydrogen bond donor, and the carbonyl oxygen of the methyl ester group is a potent hydrogen bond acceptor. This combination facilitates the formation of robust N-H⋯O hydrogen bonds, which are a dominant feature in the crystal structures of similar pyrrole derivatives. mdpi.comnih.gov These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or dimers. For instance, in the crystal structure of Methyl 1H-pyrrole-2-carboxylate, intermolecular N-H⋯O hydrogen bonds result in the formation of helical chains along the crystallographic b-axis. nih.gov It is highly probable that this compound would exhibit similar chain or dimer formations driven by these strong hydrogen bonds.

The presence of the chlorine atom introduces the possibility of halogen bonding, although in many organic structures, chlorine's participation in hydrogen bonding as a weak acceptor (C-H⋯Cl) is also observed. mdpi.com Furthermore, π-π stacking interactions between the aromatic pyrrole rings of adjacent molecules can play a role in the crystal packing, leading to layered structures. The planarity of the pyrrole ring facilitates these stacking arrangements.

Detailed crystallographic analysis of related compounds provides geometric parameters for these interactions. For Methyl 1H-pyrrole-2-carboxylate, the hydrogen bond geometry has been determined, as shown in the table below. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O2 | 0.88 | 2.06 | 2.933 | 171 |

| C4-H4···Cg1 | 0.95 | 2.63 | 3.401 | 139 |

| Cg1 represents the centroid of the pyrrole ring. |

This data from a closely related molecule suggests that the N-H⋯O hydrogen bonds are nearly linear and strong, while the C-H⋯π interactions are weaker and more angled. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to quantify the energetics of these interactions. For example, single-point calculations on similar systems indicate that N-H⋯O bonds are significantly more stable than C-H⋯O or C-H⋯Cl bonds. mdpi.comdntb.gov.ua A Hirshfeld surface analysis of related structures also reveals the predominance of H⋯H, O⋯H, and C⋯H contacts, further elucidating the nature and extent of these intermolecular forces. mdpi.com

Applications in Advanced Organic Synthesis and Functional Materials

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate as a Key Synthetic Intermediate for Complex Organic Scaffolds

This compound and its corresponding carboxylic acid are valuable building blocks in organic synthesis, particularly for the construction of complex molecules with potential biological activity. The halogenated pyrrole-2-carboxamide moiety is a structural fragment found in a variety of natural and synthetic anti-infective compounds. nih.gov Research has focused on utilizing this scaffold for the development of novel antibacterial agents.

The synthesis of the core intermediate, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, can be achieved through the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS). nih.gov However, this method can present challenges, such as the formation of barely resolved products requiring laborious chromatographic separation. nih.gov An alternative and practical approach involves the synthesis of an acylating agent, 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole, which can then be used to introduce the desired structural fragment. nih.gov This alternative route starts from pyrrole-2-carbaldehyde and proceeds through a Wolff–Kishner reduction, Friedel–Crafts acylation, and subsequent chlorination with NCS. nih.gov

Once obtained, the 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid fragment is incorporated into larger, more complex molecular architectures. It serves as a crucial component for creating analogues of potent antibacterial compounds, such as dual bacterial DNA gyrase/topoisomerase IV inhibitors. nih.gov For instance, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide moiety is critical for binding to the active site of bacterial topoisomerases. nih.gov By modifying this core structure, researchers aim to develop new antibacterial agents with improved properties. One example is the synthesis of compounds where the pyrrole (B145914) moiety is linked to other heterocyclic systems, like thiazole, to create potent inhibitors of DNA gyrase with significant activity against Mycobacterium tuberculosis. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyrrole-2-carbaldehyde | NH₂NH₂·H₂O, ethylene (B1197577) glycol, 90 °C, 1 h, then KOH, 90 °C, 2.5 h | 2-Methyl-1H-pyrrole | 70% | nih.gov |

| 2 | 2-Methyl-1H-pyrrole | CCl₃COCl, Et₂O, r.t., 2 h | 2-Trichloroacetyl-5-methyl-1H-pyrrole | 60% | nih.gov |

| 3 | 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-chlorosuccinimide, dichloromethane, r.t., 4 h | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61% | nih.gov |

Derivatization for Non-Polymeric and Polymeric Material Precursors

While pyrrole and its derivatives are known precursors for conducting polymers and other functional materials, specific research detailing the derivatization of this compound for the synthesis of non-polymeric or polymeric material precursors is not extensively available in the reviewed literature. The general reactivity of the pyrrole ring, the N-H proton, and the carboxylate group suggests potential for such applications, but dedicated studies for this specific substituted pyrrole in materials science are not prominent.

Role in the Construction of Tunable Chemical Probes (Non-Biological)

The application of this compound in the construction of tunable, non-biological chemical probes or chemosensors has not been specifically documented in the available scientific literature. nih.gov While the pyrrole scaffold is a component of larger systems used in sensing applications, detailed research on the direct use of this particular compound for creating probes for detecting ions or small molecules in a non-biological context is limited.

Stereoselective Synthesis Utilizing Pyrrole Intermediates

There is a lack of specific information in the researched literature regarding the use of this compound as a substrate or intermediate in stereoselective synthesis. General principles of stereoselective synthesis are well-established for various organic molecules, but their direct application to this specific pyrrole derivative to control the formation of chiral centers has not been a focus of the available studies. iitg.ac.in

Applications in Supramolecular Chemistry

Detailed studies on the application of this compound in the field of supramolecular chemistry are not readily found in the existing literature. The potential for the molecule to engage in hydrogen bonding via its N-H group and coordinate with metal ions could make it a candidate for designing supramolecular assemblies. However, specific examples of its use in forming structures like metal-organic frameworks, rotaxanes, or self-assembled monolayers have not been reported.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, yet traditional methods often rely on harsh conditions or hazardous reagents. acs.org Future research must prioritize the development of novel, sustainable synthetic pathways to Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate and its analogs.

Key areas of exploration include:

Catalyst Development: The use of earth-abundant metal catalysts, such as iron nih.gov and manganese nih.gov, offers a greener alternative to precious metal catalysts. Research should focus on designing catalytic systems that can construct the substituted pyrrole (B145914) core with high regioselectivity and efficiency under mild, solvent-free conditions.

Bio-based Feedstocks: Investigating the use of renewable, biomass-derived starting materials can significantly reduce the environmental footprint of pyrrole synthesis. acs.org For instance, methodologies utilizing biosourced 3-hydroxy-2-pyrones present a sustainable route to pyrrole carboxylic acid derivatives. acs.org

Green Solvents and Conditions: A shift towards environmentally benign solvents like water or ethanol, or even solvent-free conditions, is crucial. lucp.net Techniques such as microwave-induced synthesis and mechanochemical activation (ball milling) can enhance reaction rates and reduce energy consumption. lucp.netacs.org

| Methodology | Traditional Approach | Sustainable Future Direction |

|---|---|---|

| Catalysts | Precious metals (Pd, Ru), harsh acids/bases | Earth-abundant metals (Fe, Mn), biocatalysts, solid acid catalysts (e.g., K-10 montmorillonite) nih.govnih.govacs.org |

| Starting Materials | Petroleum-derived 1,4-dicarbonyl compounds | Biomass-derived feedstocks (e.g., 3-hydroxy-2-pyrones, cellulose, chitin) acs.orgresearchgate.net |

| Reaction Conditions | High temperatures, volatile organic solvents | Solvent-free, aqueous, or green solvents; microwave or ultrasound activation lucp.netacs.org |

| Efficiency | Often requires multiple steps, chromatographic purification | One-pot, multicomponent reactions with high atom economy and low E-factor acs.org |

Investigation of Unexplored Reactivity Patterns

The unique arrangement of substituents on this compound dictates its reactivity. While the electron-rich nature of the pyrrole ring generally favors electrophilic aromatic substitution, the interplay between the electron-donating methyl group and the electron-withdrawing chloro and carboxylate groups creates opportunities for novel transformations.

Future investigations should focus on:

C-H Functionalization: Direct activation and functionalization of the C-H bond at the 3-position represents an atom-economical approach to introduce further complexity. nih.govchemistryviews.org Research into ruthenium-catalyzed C2-H arylation of pyrroles could be adapted for the C3 position of this specific substrate. chemistryviews.org

Cross-Coupling Reactions: The chloro substituent serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. nih.govrsc.org Developing efficient protocols for these reactions will enable the synthesis of a wide array of aryl- or vinyl-substituted pyrroles, which are otherwise challenging to prepare. nih.govrsc.orgresearchgate.netrsc.org

Regioselective Transformations: The existing substituents can direct further reactions. For instance, the steric bulk of the C5-methyl group and the electronic influence of the C4-chloro and C2-carboxylate groups could be exploited to achieve high regioselectivity in reactions like halogenation, nitration, or acylation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, thereby accelerating the discovery process. nih.gov Applying advanced computational models to this compound can provide invaluable insights.

Key research areas include:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. nih.govhilarispublisher.com This can help in designing experiments and understanding reaction mechanisms. hilarispublisher.comresearchgate.net

Property Simulation: Computational screening can predict the electronic and optical properties of novel derivatives, guiding the synthesis of materials with desired characteristics for applications in organic electronics. researchgate.netresearchgate.netjmaterenvironsci.com

Machine Learning Models: By training machine learning algorithms on existing reaction data, it may become possible to predict the outcomes and yields of new reactions involving this pyrrole core, optimizing reaction conditions before they are even attempted in the lab. dntb.gov.ua

| Computational Method | Application for this compound | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction energy profiles. nih.govresearchgate.netresearchgate.net | Prediction of reactivity, site selectivity, and kinetic/thermodynamic stability of reaction pathways. hilarispublisher.comresearchgate.net |

| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, DNA). nih.govnih.gov | Identification of potential pharmaceutical applications and design of new bioactive derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with observed biological activity or physical properties. nih.gov | Development of predictive models to guide the synthesis of compounds with enhanced properties. |

| Machine Learning (ML) | Analysis of large datasets to predict reaction yields and optimal conditions. dntb.gov.ua | Accelerated discovery of novel synthetic routes and efficient process optimization. |

Development of High-Throughput Synthesis and Screening Methods

To fully explore the chemical space around this compound, high-throughput experimentation (HTE) is indispensable. nih.gov This paradigm shift from traditional, one-at-a-time synthesis to parallel processing can dramatically accelerate the discovery of new derivatives with valuable properties.

Future efforts should be directed towards:

Automated Library Synthesis: Developing automated platforms for the parallel synthesis of compound libraries based on the pyrrole scaffold. nih.govvapourtec.com This involves using robotic liquid handlers and microtiter plates to perform numerous reactions simultaneously under varied conditions. scienceintheclassroom.orgacs.org

Miniaturization: Scaling down reaction volumes to the nanomole level minimizes the consumption of valuable starting materials and reagents, making the exploration of a wider range of reactions more cost-effective and sustainable. nih.govscienceintheclassroom.org

Rapid Screening: Coupling high-throughput synthesis with rapid screening techniques is essential for identifying "hits" from the synthesized libraries. rsc.org This could involve assays for biological activity or analysis of physical properties relevant to material science.

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. semanticscholar.orgrsc.org Applying this technology to the synthesis and modification of this compound is a promising avenue for future research.

Key opportunities include:

Safer Halogenation: Halogenation reactions can be highly exothermic and involve hazardous reagents. researchgate.netrsc.org Flow reactors allow for precise control over reaction parameters, minimizing risks and improving selectivity. semanticscholar.org

Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a single, continuous process without the need for isolating intermediates. rsc.orgsecure-platform.com This can significantly reduce reaction times, solvent use, and waste generation.

Scalability: An optimized flow process can be easily scaled up for the production of larger quantities of the target compound or its derivatives, facilitating further research and potential commercial applications. secure-platform.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Potential for thermal runaways with exothermic reactions; handling of hazardous intermediates. | Superior heat transfer and small reaction volumes mitigate risks; hazardous intermediates can be generated and used in situ. rsc.orgresearchgate.net |

| Efficiency | Longer reaction times; requires multiple workup and purification steps. | Reduced reaction times; potential for telescoped, multi-step synthesis without isolation of intermediates. secure-platform.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). secure-platform.com |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher reproducibility and purity. |

Design of this compound Derivatives for Advanced Material Science Applications

The pyrrole ring is a key component in many organic electronic materials due to its electron-rich nature. acs.orgnih.gov By strategically modifying the this compound core, a new generation of advanced materials can be developed.

Promising research directions include:

Conducting Polymers: Polymerization, either chemically or electrochemically, through the N-H position or via cross-coupling reactions could lead to novel polypyrrole derivatives. nih.govmdpi.comgoogle.comjst.go.jp The substituents on the pyrrole ring can be used to tune the polymer's solubility, conductivity, and optical properties. mdpi.com

Organic Electronics: Derivatives of this compound could serve as building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netjmaterenvironsci.comacs.orgnih.govacs.org Computational modeling can assist in designing molecules with optimal highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for these applications. jmaterenvironsci.com

Sensors: The pyrrole scaffold is a versatile platform for creating chemical sensors. Functional groups can be introduced that selectively bind to specific analytes, leading to a measurable change in the material's optical or electronic properties.

This compound is not merely a single compound but a gateway to a vast landscape of chemical innovation. The future research directions outlined here—from sustainable synthesis and unexplored reactivity to advanced computational modeling and high-throughput methods—provide a comprehensive roadmap. By focusing on these emerging paradigms, the scientific community can unlock the full potential of this versatile building block, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the limitations of using SHELX software for refining structures of halogenated pyrroles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.